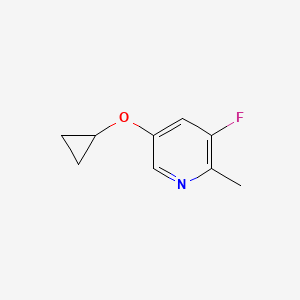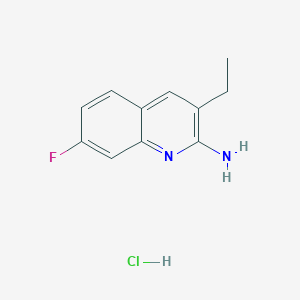
5-Cyclopropoxy-3-fluoro-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-fluoro-2-methylpyridine is a heterocyclic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. . The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
5-Cyclopropoxy-3-fluoro-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylpyridine: A precursor in the synthesis of 5-Cyclopropoxy-3-fluoro-2-methylpyridine.
5-Bromo-2-fluoro-3-methylpyridine: Another fluorinated pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .
特性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChIキー |
HHZZKCISSILCNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)OC2CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)

![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)


![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)


![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)

